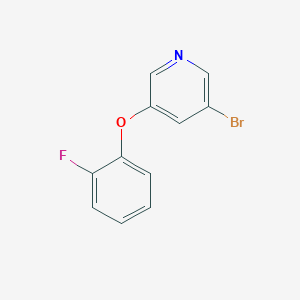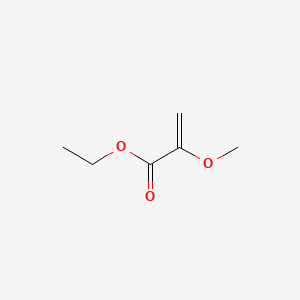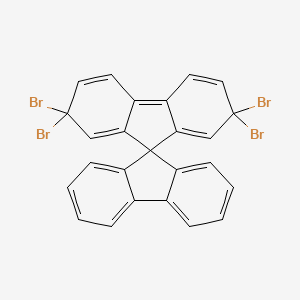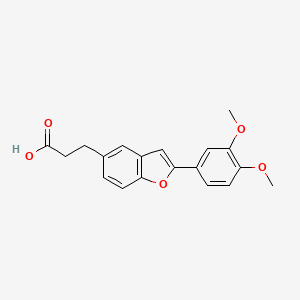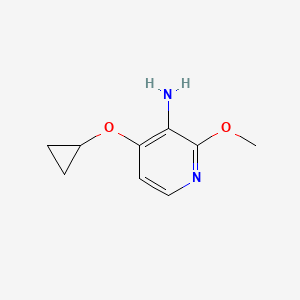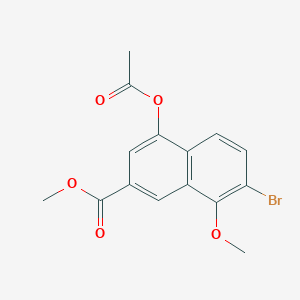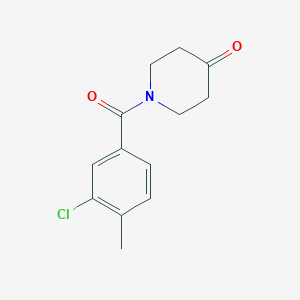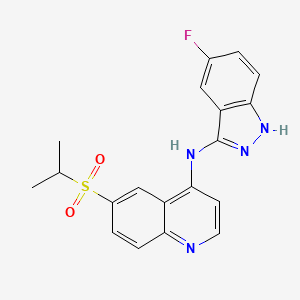
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine is a highly potent and selective inhibitor of RIP2 kinase.
Méthodes De Préparation
The synthesis of N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine involves several key steps. The synthetic route typically begins with the preparation of the indazole and quinoline intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the coupling reaction . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques .
Analyse Des Réactions Chimiques
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of RIP2 kinase and its role in various biochemical pathways.
Biology: The compound is employed in cellular and molecular biology research to investigate the signaling pathways involved in the innate immune response.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, as it can modulate the activity of RIP2 kinase and reduce the production of inflammatory cytokines.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting RIP2 kinase
Mécanisme D'action
The mechanism of action of N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine involves the inhibition of RIP2 kinase. RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2. By inhibiting RIP2 kinase, the compound prevents the activation of these receptors and the subsequent production of inflammatory cytokines .
Comparaison Avec Des Composés Similaires
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine is unique in its high potency and selectivity for RIP2 kinase. Similar compounds include:
6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: Another potent RIP2 kinase inhibitor with similar structural features.
GSK583: A next-generation RIP2 inhibitor with exquisite selectivity and potency.
These compounds share structural similarities but differ in their specific functional groups and overall potency, making this compound a unique and valuable tool in scientific research .
Propriétés
Formule moléculaire |
C19H17FN4O2S |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine |
InChI |
InChI=1S/C19H17FN4O2S/c1-11(2)27(25,26)13-4-6-16-14(10-13)17(7-8-21-16)22-19-15-9-12(20)3-5-18(15)23-24-19/h3-11H,1-2H3,(H2,21,22,23,24) |
Clé InChI |
HTDKYMMOSDHZSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




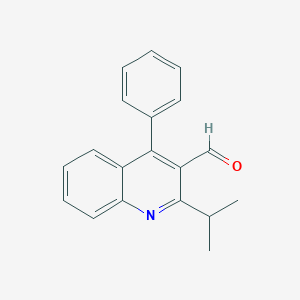
![1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923785.png)
![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)

